REACTION_CXSMILES
|
Cl[C:2]1[CH:7]=[CH:6][C:5]([N+:8]([O-:10])=[O:9])=[CH:4][N:3]=1.O.[NH2:12][NH2:13]>C(O)C>[N+:8]([C:5]1[CH:6]=[CH:7][C:2]([NH:12][NH2:13])=[N:3][CH:4]=1)([O-:10])=[O:9] |f:1.2|
|
Name
|
|
Quantity
|
5 g
|
Type
|
reactant
|
Smiles
|
ClC1=NC=C(C=C1)[N+](=O)[O-]
|
Name
|
|
Quantity
|
15.8 g
|
Type
|
reactant
|
Smiles
|
O.NN
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
At the end of the addition
|
Type
|
CUSTOM
|
Details
|
The named product precipitated from the reaction medium
|
Type
|
FILTRATION
|
Details
|
was collected by filtration
|
Type
|
CUSTOM
|
Details
|
recrystallized from ethanol
|
Name
|
|
Type
|
|
Smiles
|
[N+](=O)([O-])C=1C=CC(=NC1)NN
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |